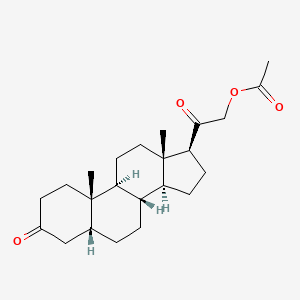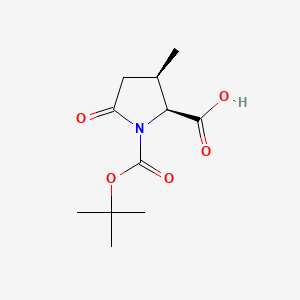
Acide (2S,3R)-N-(tert-butoxycarbonyl)-3-méthyl-5-oxo-pyrrolidine carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid” is a chemical compound with diverse applications in scientific research . Its unique structure and properties make it suitable for drug development, peptide synthesis, and enzymatic studies.
Synthesis Analysis
The synthesis of “(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid” and similar compounds has been the subject of various studies. For instance, a method based on the reaction of readily available HCl salts of amino acid methyl esters with tetrabutylphosphonium amino acid ionic liquids has been reported . Another study discussed the asymmetric synthesis of N-tert-butoxycarbonyl α-amino acids .Molecular Structure Analysis
The molecular structure of “(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid” is characterized by its unique arrangement of atoms and functional groups. It is this structure that gives the compound its specific properties and reactivity.Chemical Reactions Analysis
The compound “(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid” can participate in various chemical reactions due to its multiple reactive groups. For example, it has been used as a starting material in dipeptide synthesis with commonly used coupling reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of “(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid” are influenced by its molecular structure. These properties determine its behavior in different environments and its reactivity with other substances.Applications De Recherche Scientifique
Synthèse des esters tertiaires butyliques
Le groupe tert-butoxycarbonyl est largement utilisé en chimie organique synthétique pour l'introduction de groupes protecteurs. Une méthode a été développée utilisant des systèmes de micro-réacteurs à flux pour l'introduction directe de ce groupe dans une variété de composés organiques. Ce processus est plus efficace, polyvalent et durable par rapport aux processus par lots traditionnels .
Transformations chimiques
Le modèle de réactivité unique du groupe tert-butyle est utilisé dans diverses transformations chimiques. Sa structure encombrée suscite une réactivité spécifique qui est bénéfique dans les voies synthétiques, y compris les processus biosynthétiques et de biodégradation .
Synthèses énantiosélectives
Le composé est utilisé dans la synthèse énantiosélective des (2S,3R)-3-alkyl/alcénylglutamates. Ces synthèses sont cruciales pour la production d'acides aminés biologiquement significatifs, tels que le (2S,3R)-3-méthylglutamate, qui est protégé pour la Fmoc SPPS et joue un rôle dans la synthèse d'antibiotiques et en tant qu'inhibiteur des transporteurs d'acides aminés excitateurs .
Processus biocatalytiques
La présence du groupe tert-butyle dans un composé peut influencer son application dans les processus biocatalytiques. La réactivité du groupe peut être exploitée pour faciliter les réactions enzymatiques qui sont importantes dans la production de divers produits biochimiques .
Mécanisme D'action
The mechanism of action of “(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid” in chemical reactions is determined by its molecular structure and the nature of its functional groups. For instance, in dipeptide synthesis, a distinctive coupling reagent was found to enhance amide formation in the compound without the addition of base .
Safety and Hazards
Orientations Futures
The future directions for research on “(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid” could include further exploration of its synthesis methods, investigation of its reactivity in different chemical reactions, and evaluation of its potential applications in various fields .
Propriétés
IUPAC Name |
(2S,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-6-5-7(13)12(8(6)9(14)15)10(16)17-11(2,3)4/h6,8H,5H2,1-4H3,(H,14,15)/t6-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWWSEAHCDYLHK-SVRRBLITSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C1C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)N([C@@H]1C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
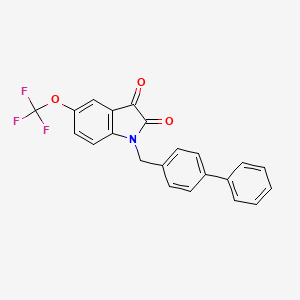
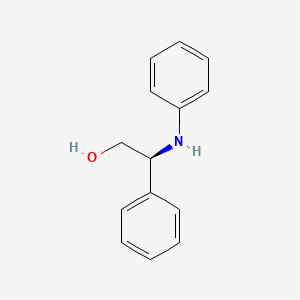
![5H-Pyrrolo[1,2:3,4]imidazo[1,5-a]benzimidazole(9CI)](/img/no-structure.png)
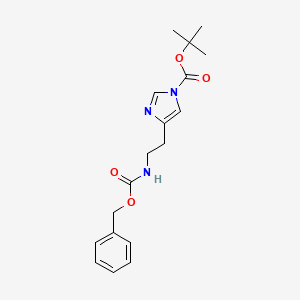
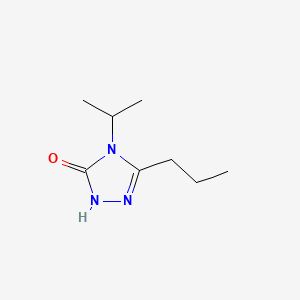
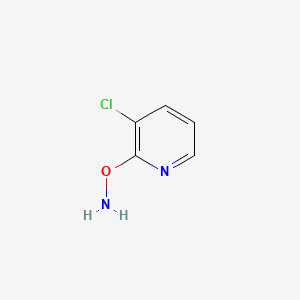
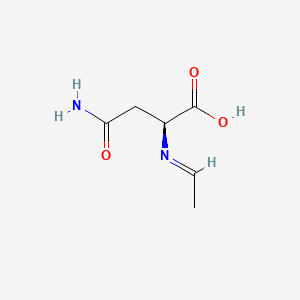
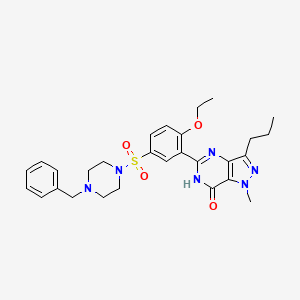

![3-[Methyl(3-methylbutyl)amino]propanenitrile](/img/structure/B590483.png)
